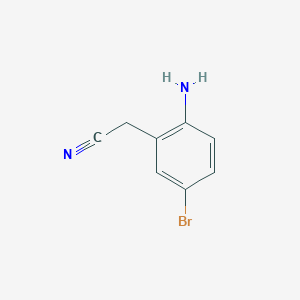

2-(2-Amino-5-bromophenyl)acetonitrile

Description

2-(2-Amino-5-bromophenyl)acetonitrile (CAS: 882855-95-0) is a nitrile-substituted aromatic compound featuring a bromine atom at the para position and an amino group at the ortho position on the benzene ring.

Properties

IUPAC Name |

2-(2-amino-5-bromophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWZSAGDYVDHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

A widely cited method involves regioselective bromination of 2-aminophenylacetonitrile using N-bromosuccinimide (NBS) in acetonitrile under ice-cooling. The reaction proceeds via radical intermediates, with NBS acting as both a bromine source and mild oxidizing agent. Key parameters include:

-

Molar ratio : 1:1.1 (substrate:NBS) ensures complete conversion without over-bromination.

-

Temperature : 0–5°C minimizes side reactions.

-

Solvent : Acetonitrile enhances solubility and stabilizes intermediates.

Workup involves solvent evaporation, aqueous washing, and vacuum drying, yielding 97% pure product. This method is scalable but requires strict temperature control to avoid polymerization of the acetonitrile group.

Electrophilic Bromination with Molecular Bromine

Alternative protocols employ bromine (Br₂) in glacial acetic acid, leveraging the amino group’s directing effects. For example:

-

Dissolve 2-aminophenylacetonitrile in acetic acid.

-

Add Br₂ dropwise at 15°C, stirring for 1 hour.

-

Quench with sodium bicarbonate and extract with benzene.

This method achieves 85–90% yield but generates HBr as a byproduct, necessitating corrosion-resistant equipment.

Multi-Step Synthesis via Protective Group Strategies

MEM-Protected Intermediate Route

A patent by CN110746345B outlines a multi-step approach using methoxyethoxymethyl (MEM) protection to enhance regioselectivity:

Step 1: MEM Protection

React 4-bromo-2-bromomethylphenol with MEMCl in tetrahydrofuran (THF), yielding 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene.

Step 2: Boronation

Treat the MEM-protected intermediate with trimethyl borate and magnesium chips at 70°C to form a boronic acid derivative.

Step 3: Suzuki-Miyaura Coupling

Couple the boronic acid with 2-bromopyridine using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂), achieving 81% yield.

Step 4: Deprotection and Cyanation

Remove the MEM group with titanium tetrachloride, followed by cyanation using potassium cyanide (KCN) in dimethylacetamide (DMAC).

This route achieves 94–95% purity but requires specialized catalysts and stringent anhydrous conditions.

Cyanide Substitution on Halogenated Intermediates

Nucleophilic Substitution of Benzyl Bromides

A scalable industrial method involves substituting a benzyl bromide with cyanide:

-

Synthesize 2-amino-5-bromobenzyl bromide via Friedel-Crafts alkylation.

-

React with KCN in ethanol/water (3:1) at 80°C for 4 hours.

-

Isolate the product via recrystallization (ethanol/water).

Key metrics :

-

Yield: 88%

-

Purity: 98% (HPLC)

-

Limitations: Requires careful handling of toxic KCN and HBr byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| NBS Bromination | 97 | 97 | High | 120 |

| Br₂ Bromination | 85 | 90 | Moderate | 90 |

| MEM Protection | 95 | 94 | Low | 250 |

| Cyanide Substitution | 88 | 98 | High | 150 |

Trade-offs :

-

NBS Bromination offers high yields but incurs higher reagent costs.

-

MEM Protection ensures regioselectivity but involves complex steps.

-

Cyanide Substitution is cost-effective but generates hazardous waste.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-bromophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted phenylacetonitriles.

Oxidation Products: Nitro derivatives.

Reduction Products: Amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2-(2-Amino-5-bromophenyl)acetonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of anti-cancer agents and other therapeutic drugs. The compound's amino and nitrile functional groups can facilitate further chemical transformations, making it a versatile building block in drug synthesis .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit significant cytotoxic activity against cancer cell lines. For instance, modifications to the bromine and amino groups have been shown to enhance the potency of certain anticancer drugs, highlighting the importance of this compound in drug development .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a precursor for synthesizing more complex organic molecules. Its structure allows for various substitution reactions, including nucleophilic substitutions and coupling reactions, which are essential in constructing larger molecular frameworks .

Example Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, yielding new compounds with diverse functionalities.

- Coupling Reactions : The amino group can participate in coupling reactions to form biaryl compounds, which are significant in materials science and pharmaceuticals.

Research Applications

Analytical Chemistry

This compound is also used in analytical chemistry as a standard for developing methods to quantify similar compounds in biological samples. Its distinct chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) methods .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-bromophenyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to three analogs:

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS: 61437-85-2) Substituents: Chlorine atoms at positions 2 and 4', a methyl group at position 5, and a nitrile group. Molecular Formula: C₁₅H₁₂Cl₂N₂ (MW: 291.18) . Applications: Impurity in Closantel Sodium Salt, a broad-spectrum anthelmintic drug .

Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives Substituents: Chromenyloxy and acetyloxy groups. Key Features: Non-planar molecular structures with HOMO-LUMO orbitals localized on cyclic moieties, influencing reactivity .

6-(5-Bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile (5b) Substituents: Bromobenzofuran and thioether-linked phenyl groups. Reactivity: Converts to thienopyridine derivatives under ethanolic piperidine conditions, demonstrating utility in heterocyclic synthesis .

Physicochemical Properties

Notes:

- The bromine atom in this compound increases molecular polarizability compared to chlorine analogs but may reduce solubility due to higher hydrophobicity.

- The chlorinated analog’s higher LogP (4.12) suggests greater lipophilicity, aligning with its role as a drug impurity .

Biological Activity

2-(2-Amino-5-bromophenyl)acetonitrile, with the molecular formula C₈H₇BrN₂, is an organic compound notable for its unique structural features, including an amino group and a bromine atom attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

The compound can be synthesized through various chemical methods, often involving nucleophilic substitution reactions where the bromine atom is replaced by other functional groups. The presence of the nitrile group enhances its reactivity, making it a valuable intermediate in synthesizing more complex organic molecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, compounds derived from similar structures have shown varying degrees of cytotoxicity, with specific modifications enhancing their efficacy:

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several derivatives on A549 cells using the MTT assay. Compounds with specific substitutions on the phenyl ring exhibited improved anticancer activity compared to the parent compound .

- Mechanism of Action : The mechanism involves binding to specific molecular targets within cancer cells, potentially disrupting critical cellular processes. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity and stability.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown promising results against multidrug-resistant strains of bacteria:

- In Vitro Studies : The compound has demonstrated selective antimicrobial activity against resistant strains of Staphylococcus aureus. This suggests its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances binding affinity to biological targets |

| Amino Group Positioning | Critical for hydrogen bonding interactions |

| Nitrile Group Presence | Increases overall reactivity |

Case Studies

- Cytotoxicity Against A549 Cells : In a comparative study, various derivatives were tested for their cytotoxic effects against A549 cells. The results indicated that certain substitutions significantly increased potency, reducing cell viability by up to 64% compared to untreated controls .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds, revealing that modifications could lead to enhanced selectivity against resistant bacterial strains, highlighting the therapeutic potential of compounds like this compound in combating antibiotic resistance .

Q & A

Basic Questions

Q. What are the established methods for synthesizing 2-(2-Amino-5-bromophenyl)acetonitrile, and how is its purity validated?

- Synthesis : A common approach involves nitrile alkylation or substitution reactions. For example, brominated intermediates (e.g., 2-bromo-5-nitrobenzene derivatives) can undergo nucleophilic substitution with acetonitrile-containing reagents in the presence of cesium carbonate as a base, followed by reduction of nitro groups to amines .

- Characterization : X-ray crystallography (using SHELXL for refinement ), H/C NMR (referencing NIST spectral databases ), and mass spectrometry are critical. Purity is validated via HPLC (≥95% purity thresholds, as per analytical protocols from reliable suppliers ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound’s nitrile group poses toxicity risks, and bromine may cause irritation .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture or heat, which could trigger decomposition .

Q. How is the structural stability of this compound assessed under varying experimental conditions?

- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures. For example, heating ramps (5°C/min) under nitrogen can identify stability thresholds .

- Solvent Compatibility : Test solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and monitor for precipitate formation or color changes over 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methods : Density functional theory (DFT) calculates electron density maps to identify reactive sites (e.g., the bromine substituent for cross-coupling or the nitrile group for nucleophilic addition). Molecular dynamics (MD) simulations model adsorption on catalytic surfaces (e.g., Pd/C for Suzuki-Miyaura reactions) .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reaction studies) .

Q. What strategies resolve contradictions in reported biological activity of derivatives of this compound?

- Data Reconciliation :

- Purity Verification : Use HPLC-MS to confirm absence of impurities (e.g., unreacted starting materials) that may skew bioassay results .

- Structural Confirmation : Single-crystal X-ray diffraction (via SHELXL ) ensures correct stereochemistry.

Q. How can derivatization of this compound enhance its utility in materials science or drug discovery?

- Phosphonylation : React with triethyl phosphite to introduce phosphonate groups, enabling coordination chemistry (e.g., metal-organic frameworks) .

Q. What advanced techniques characterize surface interactions of this compound in heterogeneous catalysis?

- Microspectroscopic Imaging : Use Raman or FTIR microspectroscopy to map adsorption/desorption dynamics on catalyst surfaces (e.g., SiO-supported Pd) .

- In Situ XRD : Monitor structural changes during reactions (e.g., ligand exchange on nanoparticles) with time-resolved X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.